4-Cyclopropoxy-3-ethyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-ethyl-N-methylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and an N-methylbenzamide moiety
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-ethyl-N-methylbenzamide involves several steps, typically starting with the preparation of the benzamide core. One common method involves the reaction of 3-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield N-methyl-3-ethylbenzamide. The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol in the presence of a suitable base .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyclopropoxy-3-ethyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper-based catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-3-ethyl-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-ethyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
4-Cyclopropoxy-3-ethyl-N-methylbenzamide can be compared with other similar compounds, such as:
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET has a similar benzamide core but differs in its substituents, which significantly alter its properties and applications.
N-Methylbenzamide: This compound lacks the cyclopropoxy and ethyl groups, making it less complex and with different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-3-9-8-10(13(15)14-2)4-7-12(9)16-11-5-6-11/h4,7-8,11H,3,5-6H2,1-2H3,(H,14,15) |
InChI Key |
ADCLRAIPCXODRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.